ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
Brand Name: Vulcanchem
CAS No.: 843669-73-8
VCID: VC11895030
InChI: InChI=1S/C22H20O7/c1-4-26-22(25)14-5-7-15(8-6-14)28-19-12-27-18-11-16(29-21(24)13(2)3)9-10-17(18)20(19)23/h5-13H,4H2,1-3H3
SMILES: CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C(C)C
Molecular Formula: C22H20O7
Molecular Weight: 396.4 g/mol

ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

CAS No.: 843669-73-8

Cat. No.: VC11895030

Molecular Formula: C22H20O7

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate - 843669-73-8

Specification

CAS No. 843669-73-8
Molecular Formula C22H20O7
Molecular Weight 396.4 g/mol
IUPAC Name ethyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate
Standard InChI InChI=1S/C22H20O7/c1-4-26-22(25)14-5-7-15(8-6-14)28-19-12-27-18-11-16(29-21(24)13(2)3)9-10-17(18)20(19)23/h5-13H,4H2,1-3H3
Standard InChI Key KKKYBMJDOTXWNS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C(C)C
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C(C)C

Introduction

Ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound belonging to the class of chromen-4-one derivatives. It features a chromen-4-one core linked to a benzoate ester through an ether linkage, with a 2-methylpropanoyl group adding to its structural complexity. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Synthesis Methods

The synthesis of ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps:

  • Formation of the Chromen-4-one Core: This is achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

  • Introduction of the 2-Methylpropanoyl Group: This involves the esterification of the chromen-4-one core with 2-methylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

  • Etherification with Benzoic Acid: The final step involves the etherification of the intermediate product with ethyl 4-hydroxybenzoate under basic conditions to yield the target compound.

Synthetic Route Table

StepReactionReagents
1Condensation and CyclizationSalicylaldehyde, Ethyl Acetoacetate, Base
2Esterification2-Methylpropanoic Acid, DCC
3EtherificationEthyl 4-Hydroxybenzoate, Base

Chemical Reactivity

Ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions typical for esters and chromenones, including:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Targeting the ester and ether linkages for nucleophilic substitution reactions.

Chemical Reactions Table

Reaction TypeReagentsProducts
OxidationKMnO₄, CrO₃Carboxylic Acids or Ketones
ReductionLiAlH₄, NaBH₄Alcohols
SubstitutionAmines, ThiolsSubstituted Esters or Ethers

Biological Activities and Applications

Ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate exhibits significant biological activities, primarily attributed to its chromenone structure. These activities include anti-inflammatory, antioxidant, and antimicrobial properties. The compound is studied for its potential as a therapeutic agent in various diseases and is used as a building block in the synthesis of more complex molecules.

Biological Activities Table

ActivityDescription
Anti-inflammatoryModulation of inflammatory pathways
AntioxidantNeutralization of free radicals
AntimicrobialInhibition of microbial growth

Comparison with Similar Compounds

Ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can be compared with other chromen-4-one derivatives, such as coumarin and flavonoids. While coumarin is known for its anticoagulant properties, flavonoids are recognized for their antioxidant and anti-inflammatory effects. The unique structural features of ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate confer distinct chemical and biological properties compared to these simpler derivatives.

Comparison Table

CompoundStructure CharacteristicsUnique Features
CoumarinSimple aromatic compoundAnticoagulant properties
FlavonoidsSimilar core structureAntioxidant and anti-inflammatory effects
Ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoateComplex chromen-4-one derivativeEnhanced biological activity due to specific substituents

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